molecular formula C14H10ClN3O B2726992 N-(2-chlorophenyl)-1H-indazole-3-carboxamide CAS No. 23765-17-5

N-(2-chlorophenyl)-1H-indazole-3-carboxamide

Cat. No.: B2726992
CAS No.: 23765-17-5
M. Wt: 271.7
InChI Key: OOFRWLRRQQMZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1H-indazole-3-carboxamide is a chemical compound provided for scientific research and analysis. This product is intended for use in controlled laboratory settings by qualified researchers only. Chemical Profile: This compound has a molecular formula of C 14 H 10 ClN 3 O and a molecular weight of 271.70 g/mol . It has a melting point of 269-270°C and is provided with a minimum assay purity of 95% . The CAS registry number for this compound is 23765-17-5 . Research Context and Regulatory Status: Researchers should be aware that this compound is part of a family of synthetic molecules whose structural analogs are frequently subject to regulatory scrutiny. Notably, various synthetic cannabinoids and indazole-3-carboxamide derivatives, such as ADB-FUBINACA, AB-FUBINACA, and AB-CHMINACA, are explicitly listed as Schedule I controlled substances by the Drug Enforcement Administration (DEA) . This highlights the critical importance of rigorous legal compliance and ethical stewardship in all research involving this chemical class. Intended Use & Disclaimer: this compound is sold For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or personal use of any kind. It is not intended for human or animal consumption. Researchers handling this compound are responsible for understanding and adhering to all applicable local, state, federal, and international regulations governing the possession, use, and disposal of research chemicals.

Properties

IUPAC Name

N-(2-chlorophenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRWLRRQQMZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted indazole derivatives .

Scientific Research Applications

The compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. Below are some key areas where N-(2-chlorophenyl)-1H-indazole-3-carboxamide has shown promise:

Anticancer Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound acts as a selective inhibitor of specific signaling pathways involved in cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study: Breast Cancer

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating cytokine production.

  • Mechanism of Action : The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Case Study: Inflammation Model

In a recent study, treatment with the compound led to a significant reduction (approximately 50%) in TNF-alpha and IL-6 levels compared to controls .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Mechanism of Action : this compound may exert protective effects by inhibiting oxidative stress and promoting neuronal survival.

Case Study: Neurodegeneration

Preliminary studies suggest that the compound can protect neuronal cells from oxidative damage induced by neurotoxic agents, although more research is needed to elucidate the exact mechanisms involved .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025
NeuroprotectiveNeuronal cellsProtection against oxidative damageOngoing

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity :

    • N1-Alkyl Chains : Longer alkyl chains (e.g., 5-fluoropentyl in AKB-48F) enhance lipid solubility and CB1 receptor binding affinity .
    • Carboxamide N-Substituents : Bulky groups (e.g., adamantyl in AKB-48F or cumyl in CUMYL-4CN-BINACA) improve metabolic stability and receptor interaction .
    • Halogenation : The 2-chlorophenyl group in the target compound may enhance binding through hydrophobic interactions, similar to 4-fluoro substituents in other analogs .
  • Pharmacological Profiles :

    • SCRAs like AKB-48F and CUMYL-4CN-BINACA exhibit high affinity for CB1/CB2 receptors, leading to psychoactive effects .
    • ADB-5Br-INACA is regulated for depressant properties, suggesting divergent mechanisms compared to typical SCRAs .

Research Findings and Implications

  • Psychoactive vs. Therapeutic Potential: SCRAs like AKB-48F and CUMYL-4CN-BINACA are associated with public health risks due to unregulated use, prompting EU-wide controls . Non-psychoactive analogs (e.g., enzyme inhibitors like TIBSOVO® in ) highlight the scaffold’s versatility in drug design .
  • Unmet Needs: Limited data exist on the target compound’s receptor affinity or metabolic profile. Further studies could compare its CB1/CB2 binding with chlorophenyl-substituted analogs.

Biological Activity

N-(2-chlorophenyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole-3-carboxamide class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core structure, which is characterized by a bicyclic arrangement that enhances its biological activity. The presence of the 2-chlorophenyl moiety at the nitrogen atom of the carboxamide group significantly influences its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound has been shown to bind to serotonin receptors, particularly the 5-HT(4) receptor, which is implicated in various neurological functions. This binding can modulate neurotransmitter release and influence pain perception and mood regulation .
  • Cell Proliferation Inhibition : Studies indicate that this compound can inhibit cell proliferation in cancer cells, leading to apoptosis. This effect is mediated through pathways involving the modulation of apoptotic proteins and cell cycle regulators.
  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting its potential in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated efficacy against various protozoan pathogens. Research shows that derivatives of indazole exhibit strong antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups enhance this activity significantly .

Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. Notably, it has shown to be more potent than traditional indazole derivatives against various cancer cell lines. The IC50 values for different derivatives indicate that modifications at the 2-position of the phenyl ring can lead to improved potency against cancer cells.

Table 1: Biological Activity Summary

Activity TypeTarget Pathogen/Cell TypeIC50 Value (µM)Reference
AntiprotozoalE. histolytica<0.050
AntiprotozoalG. intestinalis<0.050
AnticancerVarious Cancer Cell LinesVaries (up to 0.740)
Anti-inflammatoryRAW264.7 CellsIC50 < 20

Case Studies

  • Antinociceptive Action : A study evaluated the analgesic effects of this compound using animal models of pain. The results indicated a significant reduction in pain response, suggesting its potential as a therapeutic agent for pain management .
  • Inflammation Model : In an inflammation model using LPS-stimulated macrophages, the compound effectively reduced nitric oxide production, demonstrating its anti-inflammatory capabilities without significant cytotoxicity to healthy cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-1H-indazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 1H-indazole-3-carboxylic acid with 2-chloroaniline derivatives. A common approach uses carbodiimide crosslinkers (e.g., EDC·HCl) and activators like HOBt in aprotic solvents (e.g., DMF) under nitrogen to form the amide bond . Purification often employs column chromatography or recrystallization. Reaction optimization includes adjusting stoichiometry, temperature (20–40°C), and solvent polarity to improve yields (typically 60–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the amide bond (δ ~8.0–8.5 ppm for CONH) and aromatic protons (δ ~6.8–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 296.0592 for C14_{14}H11_{11}ClN3_3O) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1680 cm1^{-1} indicate the carbonyl group .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?

  • Key Properties :

  • Solubility : Limited aqueous solubility; typically dissolved in DMSO (<1% v/v) for biological assays .
  • Stability : Stable at −20°C in inert atmospheres. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity, particularly in kinase inhibition or anticancer models?

  • Methodology :

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive luminescence assays (IC50_{50} determination) .
  • Cell Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing dose-response curves with controls .
  • Target Engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (Kd_d) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude batch variability .
  • Assay Standardization : Use identical cell lines, serum conditions, and incubation times. For example, discrepancies in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Structural Confirmation : Revisit NMR/X-ray crystallography data to rule out polymorphic or tautomeric forms .

Q. How do substituent modifications (e.g., halogen position, indazole substitution) impact structure-activity relationships (SAR)?

  • SAR Insights :

  • 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro group enhances steric hindrance, potentially improving selectivity for hydrophobic kinase pockets .
  • Indazole Modifications : Adding electron-withdrawing groups (e.g., nitro at C-5) increases potency but may reduce solubility .
    • Table : Comparative Activity of Analogues
Substituent PositionKinase IC50_{50} (nM)Solubility (µg/mL)
2-Chlorophenyl12.3 ± 1.58.2
4-Chlorophenyl45.6 ± 3.215.7
5-Nitroindazole8.9 ± 0.94.1
Data extrapolated from structural analogs .

Q. What computational methods predict metabolic stability or off-target interactions?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) .
  • Molecular Docking : Simulate binding to off-target receptors (e.g., serotonin receptors) using AutoDock Vina .

Areas for Further Investigation

  • Mechanistic Studies : Elucidate pharmacokinetics (e.g., plasma half-life) via in vivo rodent models .
  • Crystallography : Solve X-ray structures to guide rational design of derivatives with improved selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.